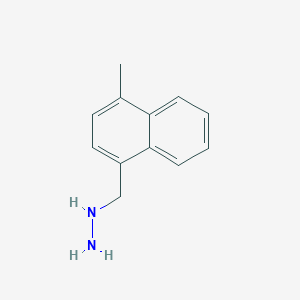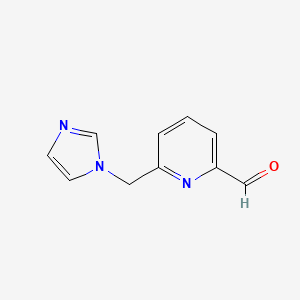
6-((1H-Imidazol-1-yl)methyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1H-Imidazol-1-yl)methyl)picolinaldehyde is a chemical compound that features both an imidazole ring and a picolinaldehyde moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the picolinaldehyde moiety is derived from picolinic acid, a derivative of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde typically involves the condensation of 1H-imidazole with a suitable picolinaldehyde precursor. One common method is the reaction of 1H-imidazole with 4-chloromethylpicolinaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-((1H-Imidazol-1-yl)methyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 6-((1H-Imidazol-1-yl)methyl)picolinic acid.
Reduction: 6-((1H-Imidazol-1-yl)methyl)picolinyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-((1H-Imidazol-1-yl)methyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to bioactivity. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
6-((1H-Imidazol-1-yl)methyl)pyridine-2-carbaldehyde: Similar structure but with different substitution patterns on the pyridine ring.
4-((1H-Imidazol-1-yl)methyl)benzaldehyde: Contains a benzene ring instead of a pyridine ring.
2-((1H-Imidazol-1-yl)methyl)benzaldehyde: Another benzaldehyde derivative with the imidazole ring attached at a different position.
Uniqueness
6-((1H-Imidazol-1-yl)methyl)picolinaldehyde is unique due to its combination of an imidazole ring and a picolinaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. The presence of both functional groups allows for diverse chemical transformations and applications in various fields of research.
Properties
CAS No. |
154696-42-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-(imidazol-1-ylmethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c14-7-10-3-1-2-9(12-10)6-13-5-4-11-8-13/h1-5,7-8H,6H2 |
InChI Key |
DYFIAUNNGZLIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol](/img/structure/B11905633.png)
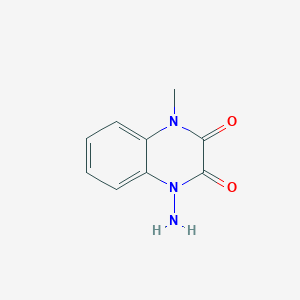
![3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)
![8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11905662.png)

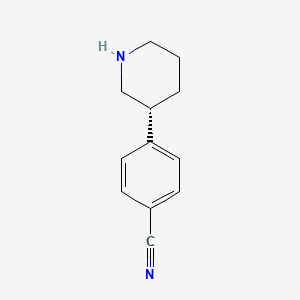
![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)
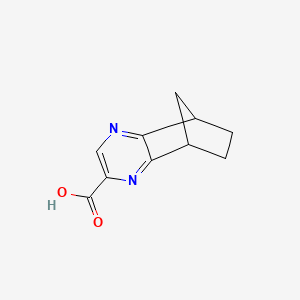

![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
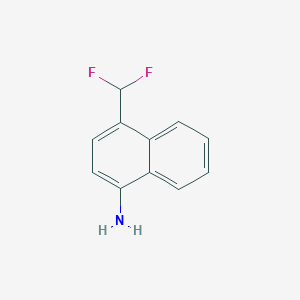
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)

